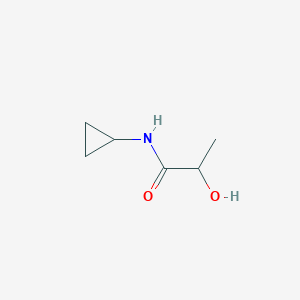
N-cyclopropyl-2-hydroxypropanamide
Vue d'ensemble
Description
N-cyclopropyl-2-hydroxypropanamide is a cyclic amino acid derivative with a molecular formula of C6H11NO2 . It has a molecular weight of 129.16 g/mol .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-2-hydroxypropanamide is 1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9) . This indicates the presence of a cyclopropyl group attached to a hydroxypropanamide group.Physical And Chemical Properties Analysis
N-cyclopropyl-2-hydroxypropanamide is an oil at room temperature .Applications De Recherche Scientifique
1. Metabolism and Adduct Formation
N-cyclopropyl-2-hydroxypropanamide is a compound that can be involved in metabolism and adduct formation processes. Studies have detailed the metabolism of related compounds and the formation of hemoglobin adducts in humans. For instance, the metabolism of acrylamide (AM) in humans following oral and dermal administration has been explored, revealing that approximately 86% of the urinary metabolites were derived from glutathione (GSH) conjugation, excreted as various conjugated forms. This demonstrates the metabolic conversion pathways and the formation of protein adducts, which are crucial for understanding the compound's behavior in biological systems (Fennell et al., 2005).
2. Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of therapeutic compounds is crucial in drug development. Research on cyclophosphamide, a compound used for cancer chemotherapy, provides insights into the pharmacokinetics after oral and intravenous administration. This knowledge aids in optimizing dosing regimens and improving therapeutic outcomes. The study of GSK1322322, a peptidase deformylase inhibitor, using the Entero-Test for biliary sampling, exemplifies the detailed investigation of metabolism and disposition in humans, highlighting the importance of understanding the systemic availability and metabolic pathways of pharmaceutical agents (Struck et al., 1987).
3. Biomaterials in Surgical Applications
N-cyclopropyl-2-hydroxypropanamide-related research extends into biomaterials, particularly in surgical applications. For instance, the use of biomimetic nanohydroxyapatite/polyamide 66 (n-HA/PA 66) mesh cages in anterior cervical corpectomy and fusion (ACCF) surgery showcases the integration of novel materials in medical procedures. This innovation leads to improved surgical outcomes and highlights the compound's potential in enhancing biomaterials used in clinical settings (Xu et al., 2015).
Safety and Hazards
N-cyclopropyl-2-hydroxypropanamide is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using the substance only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-cyclopropyl-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAWKODJIOYAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)
![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)




![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)